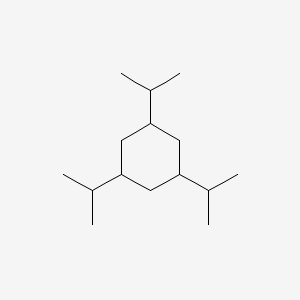![molecular formula C18H18Cl3N3 B12002380 4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)
4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound, also known by its systematic name 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate , belongs to the class of hydrazones and triazoles.
- Its molecular formula is
C32H29ClN2O6
, and its molecular weight is approximately 573.05 g/mol . - The compound features an ethoxyphenyl group with a hydrazone linkage and a triazole ring.
Métodos De Preparación
Synthetic Routes: The synthetic route involves the condensation of 4-(2-chlorobenzyl)benzoyl chloride with 2-ethoxybenzohydrazide, followed by cyclization to form the triazole ring .
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., chloroform or dichloromethane).
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s rarity.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.
Biology: It could serve as a potential bioactive compound due to its hydrazone and triazole moieties.
Medicine: Research may explore its potential as an anticancer agent or other therapeutic applications.
Industry: Limited information exists on industrial applications.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparación Con Compuestos Similares
Similar Compounds: One related compound is 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol .
Uniqueness: The combination of hydrazone, triazole, and chlorobenzyl groups sets our compound apart.
Remember that this compound’s rarity limits available data, but further research could uncover additional insights
Propiedades
Fórmula molecular |
C18H18Cl3N3 |
|---|---|
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-6-2-1-4-15(16)13-23-8-10-24(11-9-23)22-12-14-5-3-7-17(20)18(14)21/h1-7,12H,8-11,13H2/b22-12+ |
Clave InChI |
LRXTUODYFGSZOW-WSDLNYQXSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)

![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)

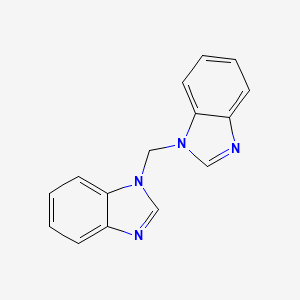

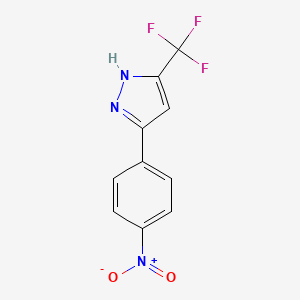
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
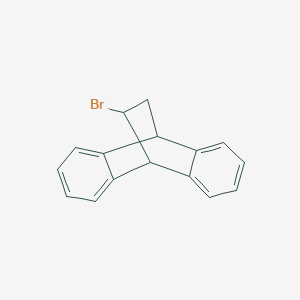
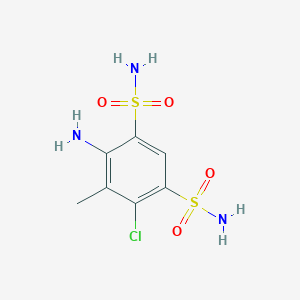
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)

